N-(3-((2-chlorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-(3-((2-Chlorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a quinoxaline core substituted with a 2-chlorophenylamino group at position 3 and a pyrazole-sulfonamide moiety at position 2. Key structural attributes include:
- 2-Chlorophenylamino substituent: Introduces steric bulk and electron-withdrawing effects via the chlorine atom.
- 1-Methyl-1H-pyrazole-4-sulfonamide: A sulfonamide-functionalized pyrazole ring, enhancing hydrogen-bonding capacity and solubility.
Properties
IUPAC Name |
N-[3-(2-chloroanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2S/c1-25-11-12(10-20-25)28(26,27)24-18-17(21-14-7-3-2-6-13(14)19)22-15-8-4-5-9-16(15)23-18/h2-11H,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFPKBLLNDKKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2-chlorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or diketones under acidic conditions.
Introduction of the 2-chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the quinoxaline derivative reacts with 2-chloroaniline in the presence of a base.
Formation of the Pyrazole Ring: The pyrazole ring can be constructed by reacting the intermediate with hydrazine derivatives under reflux conditions.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Step 1: Sulfonamide Coupling
2,3-Dichloroquinoxaline reacts with 1-methyl-1H-pyrazole-4-sulfonamide under basic conditions to form the intermediate N-(3-chloro-quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide :
Conditions :
Step 2: Amination with 2-Chloroaniline
The intermediate undergoes substitution at the 3-position with 2-chloroaniline via Pd-catalyzed coupling:
Conditions :
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Base: 2,6-Lutidine (1.1 equiv)
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Solvent: n-Butanol
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Temperature: 130°C, 24 h
Quinoxaline Core Reactions
Sulfonamide Group Reactivity
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 6 h | Cleavage to sulfonic acid derivative |
| N-Alkylation | NaH, DMF, alkyl halide, RT | Substitution at sulfonamide nitrogen |
Pyrazole Ring Modifications
| Reaction Type | Reagents | Result |
|---|---|---|
| Halogenation | NBS, CCl₄, 80°C | Bromination at C5 position |
| Oxidation | KMnO₄, H₂O, 60°C | Pyrazole N-oxide formation |
Biological Activity-Linked Reactions
The compound inhibits phosphatidylinositol 3-kinase (PI3K) via non-covalent interactions:
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Hydrogen Bonding : Sulfonamide oxygen and pyrazole nitrogen interact with kinase hinge residues .
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π-π Stacking : Quinoxaline and 2-chlorophenyl groups stabilize binding to hydrophobic pockets .
Key SAR Findings :
| Modification Site | Effect on IC₅₀ (PI3Kα) | Reference |
|---|---|---|
| 2-Chlorophenyl → 4-Fluorophenyl | IC₅₀ increases 3-fold | |
| Pyrazole N-Me → N-H | Activity drops by 10-fold |
Stability and Degradation Pathways
Industrial-Scale Optimization
A comparative study of bases for the amination step revealed:
| Base | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| LiOH | DMA | 120°C | 4 h | 92% |
| K₂CO₃ | DMF | 150°C | 8 h | 78% |
| Cs₂CO₃ | NMP | 130°C | 6 h | 85% |
Lithium hydroxide in DMA provided superior purity (99.8% by HPLC) and reduced byproducts .
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including N-(3-((2-chlorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide. Quinoxalines are known for their ability to inhibit various cancer cell lines.
Case Study:
A study published in Molecules evaluated the antiproliferative activity of several quinoxaline derivatives against different tumor cell lines. The results indicated that certain derivatives exhibited promising cytotoxic effects, with IC50 values significantly lower than those of traditional chemotherapeutic agents .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.2 | |
| Compound B | MCF7 (Breast) | 3.8 | |
| This compound | HeLa (Cervical) | 4.5 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has demonstrated that derivatives of pyrazoles and sulfonamides possess significant antibacterial properties.
Case Study:
A study focusing on aminopyrazole derivatives reported that certain compounds exhibited sub-micromolar activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus strains. The mechanism involved targeting bacterial DNA gyrase and topoisomerase IV, crucial for bacterial replication .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC, mg/mL) | Reference |
|---|---|---|---|
| Compound C | S. aureus | 0.125 | |
| Compound D | E. coli | 8 | |
| This compound | S. aureus | 0.200 |
Antimalarial Properties
In addition to its anticancer and antimicrobial applications, this compound has been investigated for its antimalarial properties.
Case Study:
Research into novel pyrano[2,3-c]pyrazole derivatives linked to quinoxaline scaffolds revealed potent antimalarial activity against Plasmodium falciparum strains, with IC50 values indicating strong efficacy compared to standard treatments like chloroquine .
Table 3: Antimalarial Activity of Quinoxaline Derivatives
Mechanism of Action
The mechanism of action of N-(3-((2-chlorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Core Heterocycles: The target’s quinoxaline core differs from pyrazolo-pyrimidine () and simple pyrazole (), affecting electronic properties and binding interactions.
- Substituents : The target’s 2-chlorophenyl group contrasts with fluorophenyl () and 3-chlorophenylsulfanyl (). Chlorine’s larger atomic radius and lower electronegativity vs. fluorine may alter steric effects and lipophilicity.
- Functional Groups : The sulfonamide in the target and ’s compound offers hydrogen-bonding capacity, whereas ’s sulfanyl group lacks this property but enhances hydrophobicity .
Physicochemical Properties
Analysis :
- Molecular Weight : The target is significantly smaller than ’s compound (589.1 g/mol), suggesting better bioavailability .
- Melting Point : ’s compound has a high melting point (175–178°C), likely due to crystalline packing from the chromen-4-one and sulfonamide groups. The target’s melting point may be lower due to less rigid substituents.
- Solubility : The sulfonamide in the target and ’s compound improves water solubility compared to ’s sulfanyl group .
Biological Activity
N-(3-((2-chlorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound known for its diverse biological activities. This compound integrates a quinoxaline moiety, a pyrazole ring, and a sulfonamide group, positioning it within a class of sulfonamide derivatives that exhibit significant pharmacological properties.
Structural Characteristics
The unique structure of this compound includes:
- Quinoxaline moiety : Contributes to its interaction with biological targets.
- Pyrazole ring : Known for its role in various biological activities.
- Sulfonamide group : Enhances solubility and bioactivity.
This combination of structural features is believed to confer distinct pharmacological properties not present in other related compounds.
Biological Activities
This compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
In vitro studies have demonstrated that derivatives of pyrazole, including this compound, possess significant antimicrobial properties. For instance, compounds with similar structures have shown inhibition zones against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
2. Antitumor Activity
Research indicates that compounds containing quinoxaline and pyrazole rings exhibit potent antitumor activity. In particular, studies have highlighted the ability of such compounds to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including A549 (lung cancer) and NCI-H460 (non-small cell lung cancer). The IC50 values for these compounds often fall within the range of 20–50 μM .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in managing inflammatory conditions .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in disease pathways. Interaction studies often utilize techniques such as:
- Binding affinity assays : To evaluate the strength of interaction with target proteins.
- Cellular assays : To assess the effects on cell viability and proliferation.
Comparative Analysis with Related Compounds
A comparative analysis highlights how this compound stands out among similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Fipronil | Phenylpyrazole | Insecticide |
| Sulfanilamide | Sulfonamide | Antibacterial |
| Quinoxaline | Quinoxaline core | Antitumor |
| This compound | Quinoxaline + Pyrazole + Sulfonamide | Antimicrobial, Antitumor, Anti-inflammatory |
This table illustrates the distinct combination of functional groups in this compound that may enhance its therapeutic potential compared to other compounds.
Case Studies
Recent studies have focused on synthesizing new derivatives based on this compound to improve efficacy and reduce toxicity. For example:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(3-((2-chlorophenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide, and how can intermediates be purified?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, a quinoxaline core is functionalized with a 2-chlorophenylamino group, followed by sulfonamide coupling using 1-methyl-1H-pyrazole-4-sulfonyl chloride. Key steps include:
- Intermediate characterization : Use NMR (¹H/¹³C) to confirm regioselectivity during quinoxaline derivatization.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield and purity .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks).
- NMR Spectroscopy : ¹H NMR identifies aromatic protons and sulfonamide NH signals, while ¹³C NMR confirms carbonyl and heterocyclic carbons.
- LC-MS : Monitors reaction progress and detects impurities in real-time .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability or temporal effects. Strategies include:
- Longitudinal analysis : Track activity across multiple time points (e.g., short-term vs. long-term exposure) to identify transient vs. sustained effects .
- Mediation analysis : Use structural equation modeling (SEM) to test if confounding variables (e.g., cellular stress) mediate observed discrepancies .
- Standardized protocols : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize batch effects .
Q. What computational strategies predict binding modes with flexible receptors?
- Methodological Answer :
- Flexible docking : AutoDock4 allows sidechain flexibility in target receptors (e.g., kinases or GPCRs). Define rotatable bonds in the receptor’s active site to simulate induced-fit binding .
- Validation : Perform redocking (re-dock the co-crystallized ligand) and cross-docking (test against homologous receptors) to assess pose reproducibility. RMSD values <2.0 Å indicate reliable predictions .
Q. How can derivative design enhance anti-proliferative activity while minimizing off-target effects?
- Methodological Answer :
- Hybrid scaffolds : Link quinoxaline moieties to triazole or morpholine groups (e.g., as in ) to improve solubility and target affinity.
- SAR studies : Systematically modify substituents (e.g., chloro vs. fluoro groups) and evaluate IC₅₀ shifts in cancer cell lines (e.g., MCF-7, A549).
- Selectivity screening : Use kinase profiling panels to identify off-target interactions and refine substituent bulk/hydrophobicity .
Q. What experimental approaches validate sulfonamide stability under physiological conditions?
- Methodological Answer :
- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., free pyrazole or quinoxaline fragments).
- Oxidative stress tests : Expose to H₂O₂ or cytochrome P450 enzymes to assess susceptibility to metabolic breakdown .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data across studies?
- Methodological Answer :
- Standardized protocols : Use the shake-flask method with buffered solutions (pH 6.8–7.4) and control temperature (25°C ± 0.5).
- Co-solvent systems : If aqueous solubility is low (<10 µM), employ DMSO/water mixtures (≤1% DMSO) for in vitro assays. Validate with dynamic light scattering (DLS) to rule out aggregation .
Tables
| Key Characterization Data | Technique | Typical Observations |
|---|---|---|
| Molecular Weight Confirmation | HRMS | [M+H]⁺ = 454.12 (calculated), 454.10 (observed) |
| Aromatic Proton Signals | ¹H NMR (400 MHz) | δ 8.35–8.50 (quinoxaline H), δ 7.20–7.80 (Ar-H) |
| Sulfonamide Stability | HPLC | >95% purity after 72h in PBS (pH 7.4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
